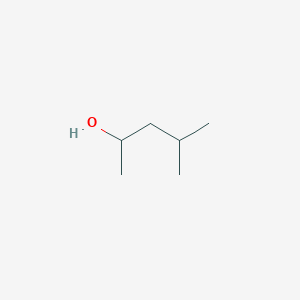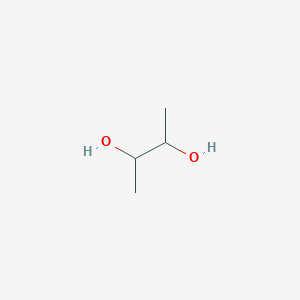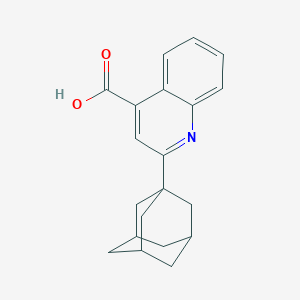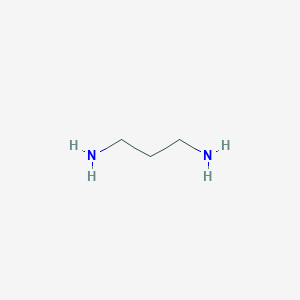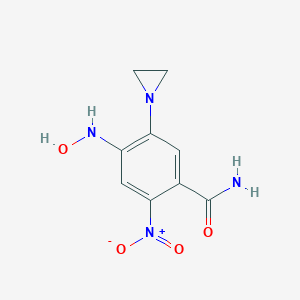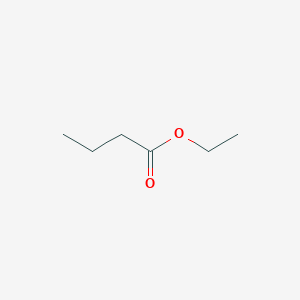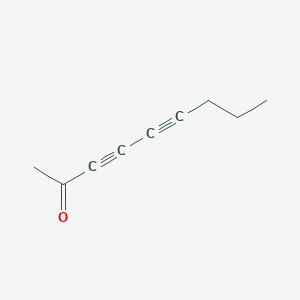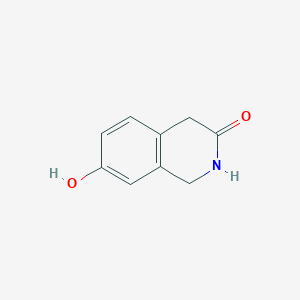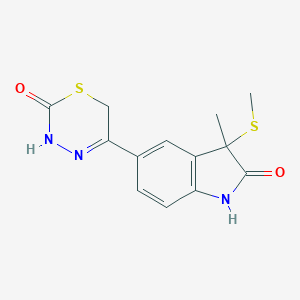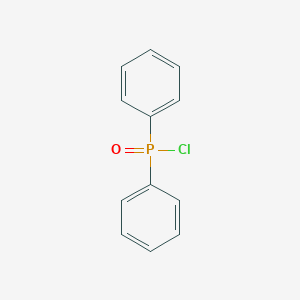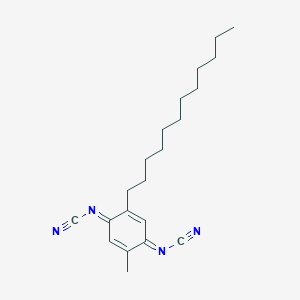
(4-cyanoimino-2-dodecyl-5-methylcyclohexa-2,5-dien-1-ylidene)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Dodecyl-5-methyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide is a complex organic compound with the molecular formula C21H30N4. This compound is characterized by its unique structure, which includes a cyclohexadiene ring substituted with dodecyl and methyl groups, and two cyanamide groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Dodecyl-5-methyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide typically involves the reaction of dodecyl-substituted cyclohexadiene with cyanamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of (2-Dodecyl-5-methyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide is scaled up using large reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process involves stringent quality control measures to maintain the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2-Dodecyl-5-methyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dodecyl-substituted cyclohexadiene derivatives, while reduction can produce amines.
Scientific Research Applications
(2-Dodecyl-5-methyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Dodecyl-5-methyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(2-Dodecyl-5-methyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide: shares similarities with other cyanamide-substituted cyclohexadiene derivatives.
(4-cyanoimino-2-dodecyl-5-methylcyclohexa-2,5-dien-1-ylidene)cyanamide: is a closely related compound with similar chemical properties.
Uniqueness
The uniqueness of (2-Dodecyl-5-methyl-2,5-cyclohexadiene-1,4-diylidene)bis-cyanamide lies in its specific substitution pattern and the presence of both dodecyl and methyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications .
Properties
IUPAC Name |
(4-cyanoimino-2-dodecyl-5-methylcyclohexa-2,5-dien-1-ylidene)cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4/c1-3-4-5-6-7-8-9-10-11-12-13-19-15-20(24-16-22)18(2)14-21(19)25-17-23/h14-15H,3-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFMZHXCNLRKBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=NC#N)C(=CC1=NC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
